molecular formula C14H14FNO6S B144931 [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate CAS No. 132884-69-6

[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate

Cat. No. B144931
CAS RN: 132884-69-6
M. Wt: 325.31 g/mol
InChI Key: XTPHFQGJZAOAQP-UHFFFAOYSA-N
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Description

[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it specifically targets the COX-2 enzyme responsible for inflammation and pain.

Mechanism of Action

[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate works by selectively inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that cause pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins and thus reduces pain and inflammation. This compound also has anti-angiogenic properties, which means it can inhibit the growth of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, inhibit the growth of cancer cells, and induce apoptosis in cancer cells. This compound has also been shown to reduce the risk of cardiovascular events in patients with arthritis. This compound has been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs.

Advantages and Limitations for Lab Experiments

[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate has a number of advantages for lab experiments. It is a selective COX-2 inhibitor, which means it specifically targets the COX-2 enzyme responsible for inflammation and pain. This compound has also been extensively studied for its anti-inflammatory and analgesic properties. However, this compound also has limitations for lab experiments. It has been shown to have a lower potency compared to other NSAIDs, which means higher concentrations may be required for certain experiments.

Future Directions

There are a number of future directions for [N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate research. One area of research is the use of this compound in cancer treatment. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Further research is needed to determine the optimal dose and treatment regimen for this compound in cancer treatment. Another area of research is the use of this compound in combination with other drugs for the treatment of pain and inflammation. This compound has been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs. Further research is needed to determine the optimal combination of drugs for the treatment of pain and inflammation.

Synthesis Methods

[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate can be synthesized through a multi-step process starting with 4-fluoroaniline as the starting material. The first step involves the acetylation of 4-fluoroaniline to form N-acetyl-4-fluoroaniline. The second step involves the Friedel-Crafts acylation of N-acetyl-4-fluoroaniline with 4-chlorobenzoyl chloride to form N-acetyl-4-(4-chlorophenyl)anilino. The third step involves the selective hydrogenation of the chloro group to a fluorine group using palladium on carbon as the catalyst. Finally, the fourth step involves the conversion of the free base to the hydrogen sulfate salt using sulfuric acid.

Scientific Research Applications

[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. This compound has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has been studied in various types of cancer, including breast cancer, prostate cancer, and colon cancer.

properties

CAS RN

132884-69-6

Molecular Formula

C14H14FNO6S

Molecular Weight

325.31 g/mol

IUPAC Name

[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate

InChI

InChI=1S/C14H12FNO5S/c1-10(17)16(21-22(18,19)20)14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,1H3,(H,18,19,20)

InChI Key

XTPHFQGJZAOAQP-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)OS(=O)(=O)O

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C2=CC=C(C=C2)F)OS(=O)(=O)O

synonyms

FAABP-N-sulfate
N-hydroxy-4'-fluoro-4-(acetylamino)biphenyl sulfate

Origin of Product

United States

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